

Pharmacological profile and properties of Xanthinol

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Compound of Interest

Compound Name: Xanthinol

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Xanthinol: A Comprehensive Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthinol, most commonly available as **Xanthinol** Nicotinate, is a vasoactive compound that has been utilized in the management of cerebrovascular and peripheral vascular disorders.[1][2][3] It is a salt of **xanthinol**, a theophylline derivative, and nicotinic acid (niacin or vitamin B3). [4][5] This technical guide provides an in-depth overview of the pharmacological profile and properties of **Xanthinol**, focusing on its mechanism of action, pharmacokinetics, pharmacodynamics, and therapeutic applications. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development.

Physicochemical Properties

Property	Value	Source
Chemical Formula	C13H21N5O4	
Molecular Weight	311.34 g/mol	
Appearance	Yellowish-white crystalline powder	
Solubility	Water soluble	

Pharmacological Profile

Mechanism of Action

The pharmacological effects of **Xanthinol** Nicotinate are attributable to the synergistic actions of its two components: the **xanthinol** moiety and nicotinic acid. Upon administration, it is rapidly hydrolyzed into these two constituents.

Xanthinol Moiety: As a derivative of theophylline, the **xanthinol** component is believed to exert its effects through two primary mechanisms:

- **Phosphodiesterase (PDE) Inhibition:** Xanthine derivatives are known inhibitors of phosphodiesterase enzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of PDE leads to an accumulation of intracellular cAMP and cGMP in vascular smooth muscle cells, resulting in vasodilation.
- **Adenosine Receptor Antagonism:** Xanthines are also recognized as antagonists of adenosine receptors. By blocking these receptors, they can counteract the vasoconstrictive effects of adenosine.

Nicotinic Acid Moiety: Nicotinic acid contributes to the vasodilatory and metabolic effects of the compound through several pathways:

- **Prostaglandin Synthesis:** Nicotinic acid stimulates the production of prostaglandins, particularly prostaglandin D2 (PGD2), which are potent vasodilators.

- **Influence on Cellular Metabolism:** Nicotinic acid is a precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP). These coenzymes are critical for numerous metabolic processes, including tissue respiration and glucose metabolism. The positively charged **xanthinol** ion is thought to facilitate the transport of nicotinic acid into cells.

The combined actions of the **xanthinol** and nicotinic acid moieties result in vasodilation, improved blood flow, and enhanced cellular metabolism.

Pharmacodynamics

The primary pharmacodynamic effect of **Xanthinol** is vasodilation, leading to increased blood flow in both cerebral and peripheral vascular beds. This improvement in microcirculation is thought to underlie its therapeutic benefits.

Studies have demonstrated that **Xanthinol** Nicotinate can:

- **Improve cerebral metabolism:** By increasing glucose and oxygen utilization in the brain.
- **Enhance erythrocyte flexibility:** This improves the rheological properties of blood, allowing for easier passage through narrow capillaries.
- **Inhibit platelet aggregation:** This effect may contribute to its therapeutic use in vascular disorders.
- **Reduce blood viscosity, cholesterol, and fibrinogen levels.**

Pharmacokinetics

Parameter	Value	Source
Absorption Half-life	0.4 hours	
Volume of Distribution	0.93 L/kg	
Metabolism	Rapidly degrades into xanthinol and nicotinic acid. Xanthinol is metabolized to stereoisomeric forms of 2-coffeinyl-N-methyl-6-hydroxy-morpholines.	
Elimination	Metabolites are excreted in the urine, with about 7-8% of the eliminated xanthinol being in the form of its metabolites.	

Therapeutic Applications

Xanthinol Nicotinate has been primarily indicated for the treatment of:

- Cerebrovascular disorders: Including conditions associated with impaired cerebral circulation.
- Peripheral vascular diseases: Such as intermittent claudication.
- Hyperlipidemia: Due to the cholesterol-lowering effects of nicotinic acid.

Clinical studies have shown that **Xanthinol** Nicotinate can significantly improve symptoms in patients with inoperable peripheral vascular disease, including reductions in claudication pain and rest pain. It has also been investigated for its potential in promoting the healing of leg ulcers associated with hemoglobinopathies.

Adverse Effects and Drug Interactions

Common side effects of **Xanthinol** Nicotinate include flushing, generalized itching, rash, and abdominal pain. Due to its vasodilatory effects, it may cause hypotension.

Xanthinol Nicotinate can interact with antihypertensive drugs, potentially leading to an excessive drop in blood pressure.

Experimental Protocols

Detailed experimental protocols for characterizing the pharmacological profile of **Xanthinol** are crucial for research and development. Below are representative methodologies for key assays.

Phosphodiesterase Inhibition Assay (Representative Protocol)

This assay would be used to determine the inhibitory potency (IC₅₀) of **Xanthinol** on various phosphodiesterase isoforms.

Materials:

- Recombinant human phosphodiesterase enzymes (e.g., PDE1-5)
- [3H]-cAMP or [3H]-cGMP as a substrate
- Snake venom nucleotidase
- Ion-exchange resin
- Scintillation fluid and counter
- **Xanthinol** Nicotinate and reference inhibitors (e.g., IBMX, rolipram)

Method:

- Prepare assay buffer (e.g., Tris-HCl buffer with MgCl₂).
- Add a solution of **Xanthinol** Nicotinate at various concentrations to the assay wells.
- Initiate the reaction by adding the phosphodiesterase enzyme and the radiolabeled substrate.
- Incubate the mixture at 30°C for a defined period.

- Terminate the reaction by boiling.
- Add snake venom nucleotidase to convert the resulting 5'-AMP or 5'-GMP to adenosine or guanosine.
- Separate the radiolabeled nucleoside from the unreacted substrate using an ion-exchange resin.
- Quantify the amount of radioactivity in the eluate using a scintillation counter.
- Calculate the percentage of inhibition at each concentration of **Xanthinol** Nicotinate and determine the IC50 value using non-linear regression analysis.

Ex Vivo Vasodilation Assay (Representative Protocol)

This assay would be used to determine the vasodilatory efficacy (EC50) of **Xanthinol** Nicotinate on isolated blood vessels.

Materials:

- Isolated arterial rings (e.g., rat aorta)
- Organ bath system with force transducers
- Krebs-Henseleit solution
- Phenylephrine or other vasoconstrictors
- **Xanthinol** Nicotinate and a reference vasodilator (e.g., acetylcholine)

Method:

- Mount the arterial rings in the organ baths containing oxygenated Krebs-Henseleit solution at 37°C.
- Allow the tissues to equilibrate under a resting tension.
- Induce a sustained contraction with a vasoconstrictor like phenylephrine.

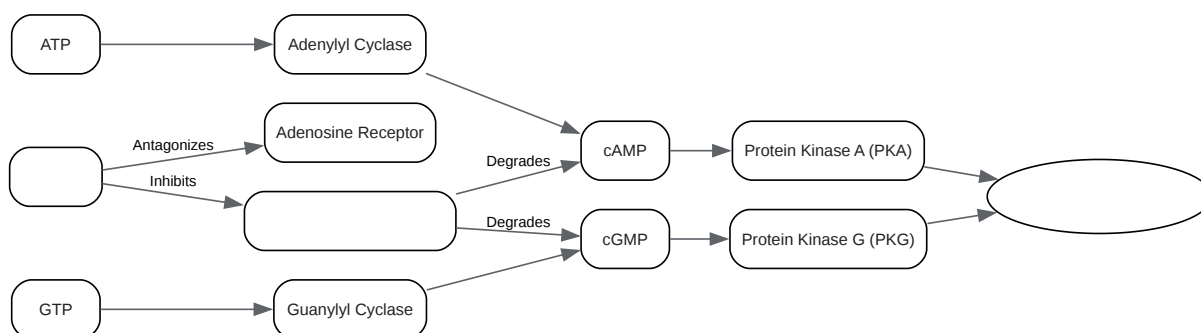
- Once a stable contraction is achieved, add cumulative concentrations of **Xanthinol** Nicotinate to the bath.
- Record the changes in isometric tension.
- Calculate the percentage of relaxation at each concentration relative to the pre-contracted tension.
- Determine the EC50 value by plotting a concentration-response curve.

Signaling Pathways

The multifaceted mechanism of action of **Xanthinol** involves several key signaling pathways.

Xanthine Moiety Signaling Pathway

The **xanthinol** component, as a phosphodiesterase inhibitor and potential adenosine receptor antagonist, influences intracellular cyclic nucleotide levels.



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Caption: Signaling pathway of the **Xanthinol** moiety.

Nicotinic Acid Moiety Signaling Pathway

The nicotinic acid component primarily acts through prostaglandin synthesis to induce vasodilation.



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Caption: Signaling pathway of the Nicotinic Acid moiety.

Conclusion

Xanthinol Nicotinate is a compound with a well-documented history of use in vascular disorders. Its dual mechanism of action, combining the vasodilatory and metabolic effects of its **xanthinol** and nicotinic acid components, provides a multifaceted approach to improving blood flow and cellular function. This technical guide summarizes the key pharmacological properties of **Xanthinol**, offering a foundation for further research and development in the field of vascular pharmacology. Further investigation into its specific interactions with molecular targets and detailed characterization of its pharmacodynamic effects will continue to enhance our understanding of this compound's therapeutic potential.

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